4-(3-Chlorophenyl)-1,2-oxazol-5-amine
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Overview
Description
4-(3-Chlorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is known to interact with its targets, potentially altering their function . This interaction could lead to changes in the biochemical pathways these proteins are involved in.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1,2-oxazol-5-amine: Similar structure but with a methoxy group instead of a chlorine atom.
4-(3-Bromophenyl)-1,2-oxazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLAYMFDVUEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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